Cas no 168127-32-0 (Acetic acid,2-[4-[2-[(4-methylphenyl)amino]-4-thiazolyl]phenoxy]-, ethyl ester)

Acetic acid,2-[4-[2-[(4-methylphenyl)amino]-4-thiazolyl]phenoxy]-, ethyl ester structure
168127-32-0 structure
Nome del prodotto:Acetic acid,2-[4-[2-[(4-methylphenyl)amino]-4-thiazolyl]phenoxy]-, ethyl ester
Numero CAS:168127-32-0
MF:C20H20N2O3S
MW:368.449403762817
CID:174208
PubChem ID:3074896

Acetic acid,2-[4-[2-[(4-methylphenyl)amino]-4-thiazolyl]phenoxy]-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-[4-[2-[(4-methylphenyl)amino]-4-thiazolyl]phenoxy]-, ethyl ester
    • ethyl 2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetate
    • Acetic acid, (4-(2-((4-methylphenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
    • Ethyl (4-(2-((4-methylphenyl)amino)-4-thiazolyl)phenoxy)acetate
    • ethyl (4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenoxy)acetate
    • Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate
    • ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate
    • Ethyl {4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy}acetate
    • 168127-32-0
    • ethyl 2-(4-(2-((4-methylphenyl)amino)-1,3-thiazol-4-yl)phenoxy)acetate
    • DTXSID60937444
    • Inchi: InChI=1S/C20H20N2O3S/c1-3-24-19(23)12-25-17-10-6-15(7-11-17)18-13-26-20(22-18)21-16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)
    • Chiave InChI: OFHHUWUBFXVGCK-UHFFFAOYSA-N
    • Sorrisi: CCOC(COC1C=CC(C2=CSC(NC3C=CC(C)=CC=3)=N2)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 368.1196
  • Massa monoisotopica: 368.11946368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 435
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 88.7Ų
  • Conta Tautomer: 2

Proprietà sperimentali

  • PSA: 60.45
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD